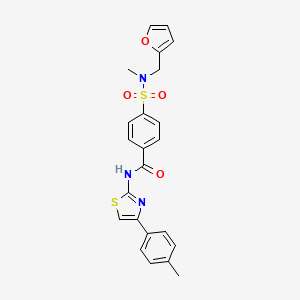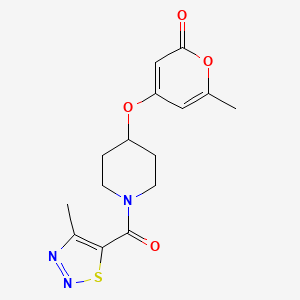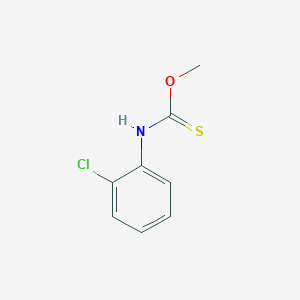![molecular formula C14H18N4O4 B2364544 2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide CAS No. 941984-18-5](/img/structure/B2364544.png)
2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide is a complex organic compound. Known for its intricate structure and diverse functionalities, this compound serves as a focal point for various scientific explorations. It holds potential in numerous research domains including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound involves a multi-step process. The starting materials typically include readily available pyrimidinone derivatives. Through a series of reactions involving methylation, methoxylation, and acylation, the desired compound is obtained. Specific conditions such as temperature control, solvent choice, and reaction time are crucial for achieving high yields and purity.
Industrial Production Methods: : On an industrial scale, production methods leverage high-efficiency reactors and optimized reaction conditions. Continuous flow processes and advanced purification techniques such as chromatography and recrystallization ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions, often with reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions are feasible, introducing various functional groups into the molecule.
Common Reagents and Conditions
For oxidation: Hydrogen peroxide, potassium permanganate
For reduction: Lithium aluminum hydride
For substitution: Alkyl halides under anhydrous conditions
Major Products: : The resulting products vary based on the reactions, including oxidized derivatives, reduced forms, and substituted analogs with diverse functional groups.
Scientific Research Applications
Biology: : In biological research, it serves as a probe for studying enzyme interactions and cellular pathways.
Medicine: : Its derivatives are investigated for potential therapeutic applications, including antiviral and anticancer properties.
Industry: : It finds use in the synthesis of high-performance polymers and advanced materials.
Mechanism of Action
The compound exerts its effects through multiple mechanisms. It interacts with molecular targets such as enzymes and receptors, modulating various biological pathways. The precise pathways depend on the specific functional groups present in its structure and the type of interactions it mediates.
Comparison with Similar Compounds
When compared with other pyrimidinone derivatives, 2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide stands out due to its unique substituents
Similar Compounds
2-ethyl-4,6-dimethoxypyrimidine
5-methyl-2,4-dioxo-1,2-dihydropyrimidine
6-ethyl-1-methyluracil
These compounds share a core structure with varying functional groups, offering different reactivity profiles and applications.
Properties
IUPAC Name |
2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c1-5-8-6-16-12-10(11(8)22-4)13(20)18(7-9(19)15-2)14(21)17(12)3/h6H,5,7H2,1-4H3,(H,15,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWUGQWQBJZVKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethoxyphenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2364462.png)
![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2364463.png)

![2-Azabicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B2364466.png)
![(5Z)-3-(3-methylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2364467.png)
![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methyl-1,4-diazepane](/img/structure/B2364469.png)

![methyl (4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)phenyl)carbamate](/img/structure/B2364471.png)
![2-amino-N-(2-chlorobenzyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2364472.png)

![[1-(4-Methylphenyl)pyrazol-4-yl]-[2-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]methanone](/img/structure/B2364476.png)


